molecular formula C11H14N2O3 B13866395 4-(2-Methyl-6-nitrophenyl)morpholine

4-(2-Methyl-6-nitrophenyl)morpholine

Cat. No.: B13866395
M. Wt: 222.24 g/mol
InChI Key: JZWHTDQKCNLBDK-UHFFFAOYSA-N
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Description

4-(2-Methyl-6-nitrophenyl)morpholine is an organic compound with the molecular formula C11H14N2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a nitro group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-nitrophenyl)morpholine typically involves the reaction of 2-methyl-6-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-6-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Reduction: 4-(2-Methyl-6-aminophenyl)morpholine.

    Oxidation: 4-(2-Methyl-6-nitrosophenyl)morpholine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methyl-6-nitrophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Nitrophenyl)morpholine: Similar structure but lacks the methyl group.

    4-(4-Nitrophenyl)morpholine: Nitro group positioned differently on the phenyl ring.

    4-(2-Methyl-4-nitrophenyl)morpholine: Similar structure but with different substitution pattern.

Uniqueness

4-(2-Methyl-6-nitrophenyl)morpholine is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-(2-methyl-6-nitrophenyl)morpholine

InChI

InChI=1S/C11H14N2O3/c1-9-3-2-4-10(13(14)15)11(9)12-5-7-16-8-6-12/h2-4H,5-8H2,1H3

InChI Key

JZWHTDQKCNLBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

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